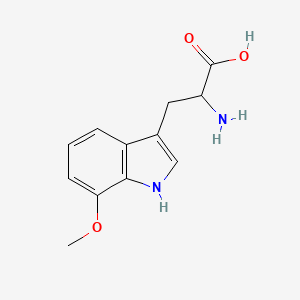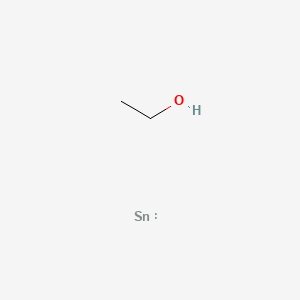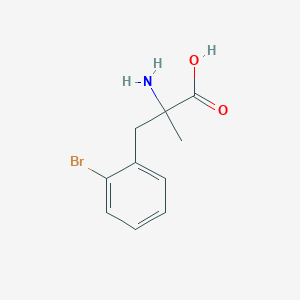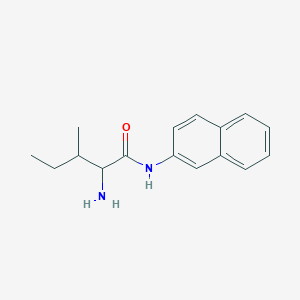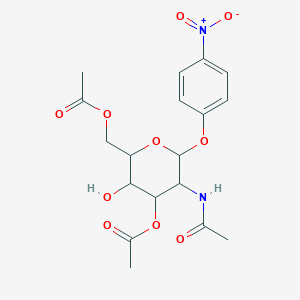
4-Nitrophenyl2-acetamido-3,6-di-O-acety-2-deoxyl-b-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl2-acetamido-3,6-di-O-acety-2-deoxyl-b-D-glucopyranoside is a synthetic compound used primarily in proteomics research. It is known for its role in the study of glycosidase enzymes, which are crucial in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically uses sodium acetate in acetonitrile at 25°C with a pH of 5 over 168 hours .
Industrial Production Methods
While specific industrial production methods are not detailed, the synthesis generally follows the laboratory preparation methods with scaled-up reaction conditions to accommodate larger quantities.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl2-acetamido-3,6-di-O-acety-2-deoxyl-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group.
Substitution: The acetyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts.
Substitution: Reagents such as sodium methoxide can be used to remove acetyl groups.
Major Products
Reduction: Produces 4-aminophenyl derivatives.
Substitution: Results in deacetylated glucopyranoside derivatives.
Scientific Research Applications
4-Nitrophenyl2-acetamido-3,6-di-O-acety-2-deoxyl-b-D-glucopyranoside is widely used in:
Chemistry: As a substrate for studying glycosidase activity.
Biology: In enzyme kinetics and inhibition studies.
Industry: Used in the synthesis of complex carbohydrates and glycoproteins .
Mechanism of Action
The compound acts as a substrate for glycosidase enzymes. The enzyme cleaves the glycosidic bond, releasing 4-nitrophenol, which can be quantitatively measured. This reaction helps in studying the enzyme’s activity and inhibition mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
- 4-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Uniqueness
4-Nitrophenyl2-acetamido-3,6-di-O-acety-2-deoxyl-b-D-glucopyranoside is unique due to its specific acetylation pattern, which affects its reactivity and suitability as a substrate for certain glycosidases .
Properties
Molecular Formula |
C18H22N2O10 |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
[5-acetamido-4-acetyloxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C18H22N2O10/c1-9(21)19-15-17(28-11(3)23)16(24)14(8-27-10(2)22)30-18(15)29-13-6-4-12(5-7-13)20(25)26/h4-7,14-18,24H,8H2,1-3H3,(H,19,21) |
InChI Key |
JUHIIFBVHGQNAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



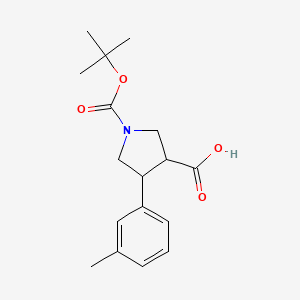
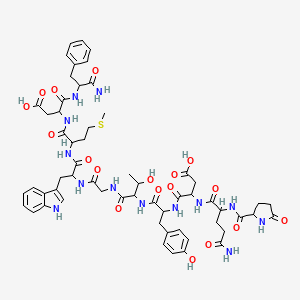
![6,7-Dimethoxy-3-(6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B12322213.png)



